4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[methyl-[(4-methylphenyl)methyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-5-13(6-4-12)11-17(2)15-9-7-14(8-10-15)16(18)19/h3-10H,11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZWZTYQGYHOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been noted that similar compounds have shown activity towards g protein-coupled receptors. These receptors play a crucial role in transmitting signals from outside the cell to the inside, affecting various cellular processes.
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It has been suggested that similar compounds can influence membrane trafficking of certain proteins. This could potentially affect various downstream cellular processes.
Biological Activity
4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 245.3 g/mol. The structure comprises a benzoic acid moiety substituted with a methyl group and a 4-methylphenyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₁O₂ |
| Molecular Weight | 245.3 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Inhibition of Cancer Cell Proliferation
Research indicates that 4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid exhibits significant anti-cancer properties. It primarily targets the Wnt signaling pathway , specifically inhibiting the activity of β-catenin , a key protein involved in cell proliferation and survival pathways in various cancers.
- Mechanism : The compound promotes the ubiquitination and proteasomal degradation of β-catenin, leading to reduced expression of Wnt target genes and subsequent inhibition of tumor growth1.
- Therapeutic Potential : This mechanism positions the compound as a candidate for cancer therapies, particularly in cancers where Wnt signaling is dysregulated.
Antimicrobial Activity
In addition to its anticancer properties, studies have shown that derivatives of this compound exhibit antimicrobial activity. This is particularly relevant in the context of developing new antibiotics against resistant bacterial strains.
- Case Study : A study involving various sulfonamide derivatives, including related compounds, demonstrated that they possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria2.
Research Findings and Case Studies
-
Anticancer Study :
- A study published in Frontiers in Chemistry explored the effects of various benzoic acid derivatives on cancer cell lines. The results indicated that 4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid significantly reduced cell viability in colorectal cancer cells through its action on β-catenin1.
-
Antimicrobial Efficacy :
- Research conducted by Mustafa et al. (2011) revealed that derivatives similar to 4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid showed promising results against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents2.
-
Supramolecular Chemistry :
- The compound's ability to form hydrogen bonds suggests potential applications in supramolecular chemistry, which could enhance drug delivery systems or material science applications1.
Comparison with Similar Compounds
4-(Bis(4-methylphenyl)amino)benzoic acid (Haba-Me,2)
- Structure: The amino group is substituted with two 4-methylphenyl groups instead of methyl and 4-methylbenzyl.
- Key Differences : Increased steric bulk and electron-donating effects due to dual aryl substituents enhance π-π stacking interactions but reduce solubility compared to the target compound .
- Applications : Used as a redox-active ligand in metal complexes due to its extended conjugation .
4-(Methylamino)benzoic acid
- Structure : Features a simpler primary amine with a single methyl substituent.
- Key Differences: Reduced steric hindrance and higher solubility in polar solvents (e.g., water or methanol) compared to the target compound.
- Applications : Intermediate in dye synthesis and pharmaceutical formulations .
Sulfonamide-Based Derivatives
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (CAS 379254-26-9)
- Structure : Contains a sulfonyl group bridging the 4-methylphenylamine and benzoic acid.
- Key Differences: The sulfonyl group increases polarity and hydrogen-bonding capacity, improving solubility in DMSO and methanol .
- Applications : Investigated as a research chemical in enzyme inhibition studies .
4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic Acid (CAS 16879-68-8)
- Structure : Combines a sulfonyl group with methyl and 4-methylphenyl substituents on the nitrogen.
- Key Differences : The sulfonyl group enhances acidity (pKa ~3–4) compared to the target compound, making it more reactive in nucleophilic substitutions .
- Applications : Explored in prodrug design due to its pH-dependent solubility .
Triazine-Linked Analogues
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k)
- Structure: Triazine core linked to benzoic acid and substituted phenoxy groups.
- Key Differences : The triazine ring introduces rigidity and planar geometry, favoring π-π interactions in crystal packing. Higher molecular weight (C24H17N5O5, MW 463.43) compared to the target compound .
- Applications : Studied for optoelectronic properties in materials science .
Physicochemical and Reactivity Comparisons
Solubility and Lipophilicity
- 4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid: Moderate solubility in chloroform and DMSO due to lipophilic benzyl and methyl groups; logP ~2.8 (estimated).
- Sulfonamide Derivatives (e.g., CAS 379254-26-9) : Higher solubility in polar solvents (e.g., DMSO) due to sulfonyl groups; logP ~1.5 .
- Triazine Analogues (e.g., 4k): Poor solubility in non-polar solvents; logP ~3.2 .
Electronic Effects
- Electron-donating groups (e.g., methyl, methoxy) in 4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid enhance electron density at the carboxylate group, increasing reactivity in condensation reactions .
- Electron-withdrawing groups (e.g., sulfonyl, nitro) in analogues lower pKa values, facilitating deprotonation and participation in acid-base reactions .
Preparation Methods
Reductive Amination Approach
A common and effective method is the reductive amination of 4-aminobenzoic acid or its derivatives with 4-methylbenzaldehyde, followed by methylation of the amino group.
- Step 1: Condensation of 4-aminobenzoic acid with 4-methylbenzaldehyde to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding secondary amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Step 3: Methylation of the secondary amine nitrogen using methylating agents like methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).
This approach offers high selectivity and yields, preserving the acid function without esterification.
Alkylation of 4-(Methylamino)benzoic Acid
Another method involves the alkylation of 4-(methylamino)benzoic acid with 4-methylbenzyl halides.
- Step 1: Synthesis of 4-(methylamino)benzoic acid via amination of 4-aminobenzoic acid.
- Step 2: Reaction with 4-methylbenzyl chloride or bromide under basic conditions to introduce the 4-methylphenylmethyl substituent on the nitrogen.
This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Detailed Example Procedure from Literature
A representative synthetic procedure adapted from related benzoic acid derivatives is as follows:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Aminobenzoic acid + 4-methylbenzaldehyde | Reflux in ethanol or methanol with catalytic acid/base to form imine intermediate | ~85 | Imine formation monitored by TLC |
| 2 | Sodium borohydride or catalytic hydrogenation | Reduction of imine to secondary amine under mild conditions | 80-90 | Avoids esterification of acid |
| 3 | Formaldehyde + formic acid (Eschweiler–Clarke) | Methylation of secondary amine to tertiary amine | 75-85 | Methylation confirmed by NMR |
| 4 | Acid-base workup | Isolation of pure 4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid | - | Purification by crystallization |
Process Optimization and Reaction Conditions
- Solvent: Methanol or ethanol are preferred due to solubility and ease of removal.
- Temperature: Reflux temperatures (~70-80°C) facilitate imine formation and reduction.
- pH Control: Mildly acidic or neutral conditions prevent hydrolysis of the carboxylic acid.
- Purification: Recrystallization from ethyl acetate or chloroform enhances purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 4-Aminobenzoic acid, 4-methylbenzaldehyde, NaBH4 | Imine formation + reduction | 80-90 | High selectivity, mild conditions | Requires careful reduction step |
| Alkylation of methylamino derivative | 4-(Methylamino)benzoic acid, 4-methylbenzyl halide, base | N-alkylation | 70-85 | Direct substitution | Possible over-alkylation |
| Esterification + subsequent modifications | 4-(Aminomethyl)benzoic acid, methanol, HCl | Esterification + further steps | 85-88 | Useful intermediate preparation | Multi-step, requires pH control |
Research Findings and Notes
- Yield Optimization: Esterification routes reported yields up to 88-89% by controlling pH and temperature during workup to avoid premature hydrolysis.
- Environmental Considerations: Reductive amination avoids harsh reagents and conditions, making it more eco-friendly.
- Industrial Scale: Esterification followed by methylation and coupling reactions is scalable but requires careful control of reaction parameters to maintain yield and purity.
- Analytical Confirmation: Characterization by IR, NMR, and mass spectrometry confirms successful synthesis and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves coupling reactions between methyl(4-methylbenzyl)amine and 4-aminobenzoic acid derivatives. For example, copper-catalyzed Ullmann-type coupling under reflux with 2-ethoxy ethanol as a solvent has been effective for similar benzoic acid derivatives . To minimize side reactions (e.g., over-alkylation), strict control of stoichiometry, temperature (80–100°C), and catalyst loading (e.g., Cu2O at 5 mol%) is critical. Purification via recrystallization in ethanol/water mixtures improves yield (hypothetical yield: ~70–85%) .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 are standard. For example, the methylene group (-CH2-) in the (4-methylbenzyl)amino moiety typically resonates at δ 3.8–4.2 ppm (¹H) and δ 40–45 ppm (¹³C) .
- X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths and angles. Monoclinic space groups (e.g., P2₁/c) are common for benzoic acid derivatives, with unit cell parameters comparable to C15H15NO2 (e.g., a = 14.77 Å, b = 6.67 Å, c = 26.24 Å) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity (>95%) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). For example:
- Dynamic NMR : Variable-temperature NMR (e.g., 25–100°C) detects rotational barriers in the methylene-amino linkage .
- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts equilibrium conformers, which can be compared to X-ray data .
- Twinned Data Refinement : Use SHELXL's TWIN/BASF commands to model overlapping reflections in cases of crystal twinning .
Q. What experimental strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measures binding constants (e.g., Kd = 1–10 µM) by titrating the compound into enzyme solutions (e.g., NAMPT or carbonic anhydrase) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guided by crystallographic data from related sulfonamide inhibitors .
- Enzyme Inhibition Assays : Monitor activity changes in target enzymes (e.g., UV-Vis assays at λ = 340 nm for NAD+ depletion) .
Q. How can reaction conditions be optimized to suppress side products during large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent polarity, and catalyst ratios. For example, a 2<sup>3</sup> factorial design revealed that anhydrous DMF at 90°C with 10 mol% CuI maximizes yield .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine intermediates at 1650 cm⁻¹) to halt reactions at optimal conversion .
Q. What computational methods validate the electronic and steric effects of substituents on this compound’s reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Gaussian 16 calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the benzoic acid moiety often acts as an electron-deficient center (LUMO = −1.8 eV) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in substitution reactions .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
